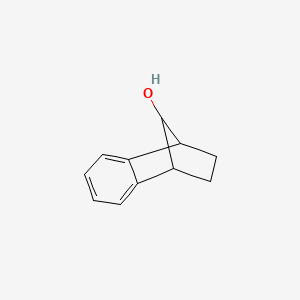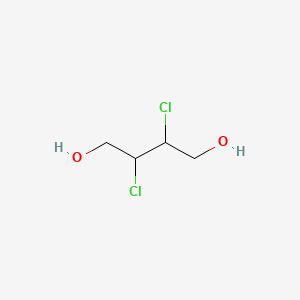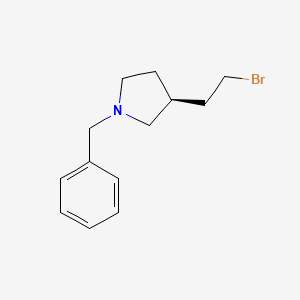
5-Ethyl-4,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,6-dimethyl-2(1H)-Pyridinone is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of ethyl and dimethyl substituents at the 5th and 4th, 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-2(1H)-Pyridinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to facilitate the formation of the pyridinone ring.
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-2(1H)-Pyridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-dimethyl-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridinones, and various substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-4,6-dimethyl-2(1H)-Pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-4,6-dimethyl-2(1H)-Pyridinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-4,6-dimethyl-2-methoxy pyridine
- 5-Ethyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
- 5-Ethyl-4,6-dimethyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Uniqueness
5-Ethyl-4,6-dimethyl-2(1H)-Pyridinone is unique due to its specific substitution pattern and the presence of the pyridinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
76621-36-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-4-8-6(2)5-9(11)10-7(8)3/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
WVMLBUYPCHTSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


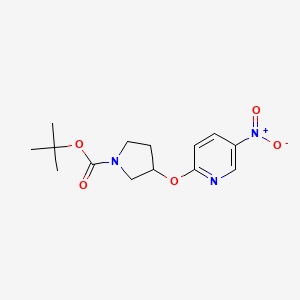
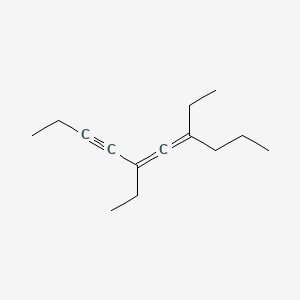
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
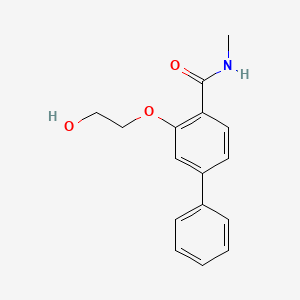
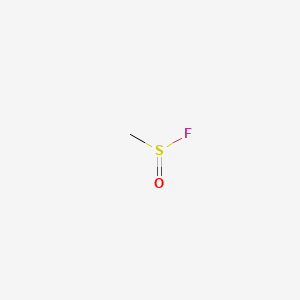
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
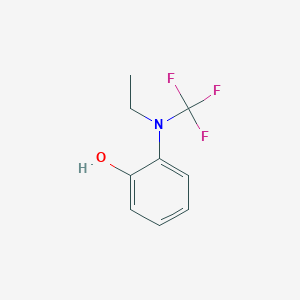
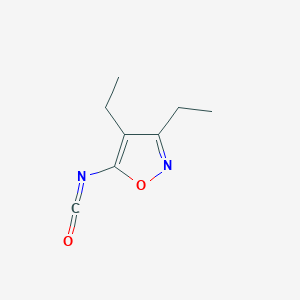
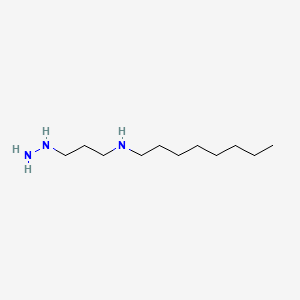
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
